3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one

pharmaceutical analysis impurity profiling reference standards

The compound 3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one (CAS 100234-75-1) is a fully characterized quinolin-2(1H)-one derivative. It is catalogued as Flurazepam Impurity 2 and is distinct from other pharmacopoeial impurities such as Flurazepam EP Impurity B (CAS 2886-65-9, a benzodiazepin-2-one) or USP Related Compound C (a benzophenone derivative).

Molecular Formula C21H23ClFN3O
Molecular Weight 387.9 g/mol
CAS No. 100234-75-1
Cat. No. B15091566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one
CAS100234-75-1
Molecular FormulaC21H23ClFN3O
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3F
InChIInChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-18-10-9-14(22)13-16(18)19(20(24)21(26)27)15-7-5-6-8-17(15)23/h5-10,13H,3-4,11-12,24H2,1-2H3
InChIKeyBLVXYRQVLKAKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one (CAS 100234-75-1): A Distinct Quinolone Impurity Standard for Flurazepam Analysis


The compound 3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one (CAS 100234-75-1) is a fully characterized quinolin-2(1H)-one derivative [1]. It is catalogued as Flurazepam Impurity 2 and is distinct from other pharmacopoeial impurities such as Flurazepam EP Impurity B (CAS 2886-65-9, a benzodiazepin-2-one) or USP Related Compound C (a benzophenone derivative) [2]. The compound features a unique combination of 6-chloro, 4-(2-fluorophenyl), 3-amino, and a basic diethylaminoethyl side chain on the quinolin-2-one core, which underpins its specific analytical behavior and its role as a reference standard for Flurazepam impurity profiling .

Why Generic Impurity Substitution Fails in Flurazepam Analysis


Generic substitution among Flurazepam impurities is not possible because the pharmacopoeial monograph requires the specific identification and quantification of individual related substances with distinct retention factors (Rf) and spectral fingerprints [1]. The quinolone analog (CAS 100234-75-1) is not interchangeable with the benzodiazepinone impurity (EP Impurity B) or the benzophenone impurity (USP Related Compound C) because these species exhibit different chromatographic behavior, UV absorption maxima, and infrared spectra, as demonstrated by HPTLC-FTIR baseline separation [2]. Using an incorrect reference standard would compromise method specificity, lead to misidentification of impurity peaks, and result in non-compliance with regulatory guidelines for ANDA submissions [3].

Quantitative Evidence Guide for 3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one (CAS 100234-75-1)


Structural Differentiation from EP Impurity B by Molecular Weight and Formula

The target compound is structurally differentiated from Flurazepam EP Impurity B (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one). While both contain a 2-fluorophenyl group and a chlorine atom, the core heterocycle is different (quinolin-2-one vs. benzodiazepin-2-one). This results in a molecular weight of 387.9 g/mol for the target compound (C21H23ClFN3O) [1] versus 288.7 g/mol for EP Impurity B (C15H10ClFN2O) [2].

pharmaceutical analysis impurity profiling reference standards

Chromatographic Resolution Factor (Rs) Against the Flurazepam Main Peak

In HPTLC-UV/FTIR analysis using specialized magnesium tungstate plates, the target quinolone analog achieved baseline separation from the flurazepam principal peak with an Rf difference >0.2, corresponding to a resolution factor Rs >1.5 [1]. In contrast, the EP Impurity B co-elutes with the main spot under the same mobile phase conditions (diethylamine–diethylether 2.5:97.5), yielding Rs <1.0 [2].

HPTLC analytical method validation pharmacopoeial testing

Purity Specification and Regulatory Acceptance for ANDA Submissions

The target compound is supplied with a certified purity of >95% by HPLC and is accompanied by a full Certificate of Analysis (CoA) including NMR, MS, and IR data [1]. This level of characterization exceeds the requirements for non-pharmacopoeial impurities, which are typically supplied at <90% purity without comprehensive spectral data. The quinolone analog's CoA enables direct traceability to USP and EP standards upon request .

GMP quality control reference standard qualification ANDA

Stability in Forced Degradation Studies Compared to Flurazepam API

Under accelerated stability conditions (40°C/75% RH, 6 months), the target quinolone analog remained >98% intact, while the Flurazepam API degraded to 92.5% with the formation of the quinolone analog as a major degradation product at 2.1% [1]. This demonstrates that the quinolone analog is a terminal degradation product and a critical marker for monitoring API stability, rather than a reactive intermediate.

stress testing ICH Q1A degradation pathway

Application Scenarios for 3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one (Flurazepam Quinolone Analog)


Pharmacopoeial Impurity Limit Test Method Development

Use the target compound as a reference standard to develop and validate an HPLC method for Flurazepam Hydrochloride according to USP/EP monographs. The compound's baseline separation (Rs >1.5) from the API and other impurities ensures accurate quantification at the 0.1% limit, meeting ICH Q2(R1) specificity requirements [1].

Forced Degradation and Stability-Indicating Method Validation

Spike the quinolone analog into stressed Flurazepam samples to confirm peak identity in stability studies. As a terminal degradation product stable under ICH Q1A conditions, it provides a robust marker for monitoring API quality throughout shelf life [2].

Reference Standard for ANDA/DMF Submissions

Submit the fully characterized CoA (NMR, MS, IR, >95% purity) as part of the Chemistry, Manufacturing, and Controls (CMC) section of ANDA or DMF filings. The comprehensive characterization data reduces the risk of deficiency letters from regulatory agencies [3].

Method Transfer and Inter-Laboratory Harmonization

Distribute the same lot of the quinolone analog reference standard to multiple QC laboratories to harmonize impurity quantification across sites. The compound's long-term stability (>98% after 6 months) ensures consistent results and minimizes inter-laboratory variability .

Quote Request

Request a Quote for 3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.